molecular formula C9H9F2N B3246011 5,6-difluoro-2,3-dihydro-1H-inden-2-amine CAS No. 173998-68-0

5,6-difluoro-2,3-dihydro-1H-inden-2-amine

Cat. No. B3246011
M. Wt: 169.17 g/mol
InChI Key: QOCUGSJAOYAVQE-UHFFFAOYSA-N
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Patent
US08278442B2

Procedure details

A solution of 6,7-difluoro-3,3a,4,8b-tetrahydroindeno[2,1-d]oxazol-2-one (Preparation 80) (145 mg, 0.69 mmol) and 10% palladium on carbon (15 mg) in EtOH (10 mL) was stirred under H2 for 1 h. The reaction mixture was filtered through celite and the solvent removed in vacuo to give the title compound: δH (CDCl3) 2.66 (2H, dd), 3.15 (2H, dd), 3.86-3.94 (1H, m), 7.00 (2H, t).
Name
6,7-difluoro-3,3a,4,8b-tetrahydroindeno[2,1-d]oxazol-2-one
Quantity
145 mg
Type
reactant
Reaction Step One
Quantity
15 mg
Type
catalyst
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]2[C:11](=[CH:12][C:13]=1[F:14])[CH:10]1[CH:6]([NH:7]C(=O)O1)[CH2:5]2>[Pd].CCO>[F:1][C:2]1[CH:3]=[C:4]2[C:11](=[CH:12][C:13]=1[F:14])[CH2:10][CH:6]([NH2:7])[CH2:5]2

Inputs

Step One
Name
6,7-difluoro-3,3a,4,8b-tetrahydroindeno[2,1-d]oxazol-2-one
Quantity
145 mg
Type
reactant
Smiles
FC=1C=C2CC3NC(OC3C2=CC1F)=O
Name
Quantity
15 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
10 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through celite
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C2CC(CC2=CC1F)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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